

Unveiling MHY-1684: A Novel Antioxidant in Drug Development

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Compound of Interest

Compound Name: MHY884

Cat. No.: B15578765

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PUSAN, South Korea – In the dynamic landscape of pharmaceutical research, the quest for novel therapeutic agents is paramount. A promising new contender, MHY-1684, has emerged from the laboratories of Pusan National University. This synthetic antioxidant is currently under investigation for its potential applications in cardiovascular and metabolic diseases. While still in the preclinical stages of development, its unique mechanism of action warrants a closer look by researchers, scientists, and drug development professionals.

MHY-1684 is a synthetic analogue of 4-(hydroxyphenylmethylidene)hydantoin (PMH), a natural product isolated from the Red Sea sponge *Hemimyscale arabica*. The development of MHY-1684 was driven by the need to optimize the therapeutic properties of the parent compound.

Core Mechanism of Action

MHY-1684 functions primarily as a potent antioxidant, specifically targeting reactive oxygen species (ROS). Its therapeutic potential is being explored in the context of diabetic cardiomyopathy, a condition where hyperglycemia-induced oxidative stress plays a significant role in the pathology.

The compound has been shown to mitigate ROS-induced cell death in cardiac progenitor cells (CPCs). A key aspect of its mechanism involves the modulation of mitochondrial dynamics. MHY-1684 has been observed to decrease the generation of mitochondrial ROS and attenuate mitochondrial fragmentation induced by high glucose levels. This is achieved by influencing the

activity of key proteins involved in mitochondrial fission and fusion. Specifically, MHY-1684 has been found to attenuate the activation of Drp1 (Dynamin-related protein 1) by reducing its phosphorylation at Ser616, and also affects the activity of Fis1 (mitochondrial fission 1 protein). Concurrently, it promotes the inhibitory phosphorylation of Drp1 at Ser637, thereby favoring mitochondrial fusion and function.

Experimental Insights

The discovery and characterization of MHY-1684 have been supported by a series of in vitro experiments. The following provides a generalized overview of the methodologies employed.

Experimental Protocols

Cell Culture and Treatment: Cardiac progenitor cells are cultured under standard conditions. To mimic hyperglycemic conditions, the cells are exposed to high concentrations of D-glucose. Experimental groups are treated with varying concentrations of MHY-1684 to assess its protective effects.

Cell Viability Assays: To quantify the extent of ROS-induced cell death and the protective effect of MHY-1684, standard cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or flow cytometry with apoptosis markers (e.g., Annexin V/Propidium Iodide) are utilized.

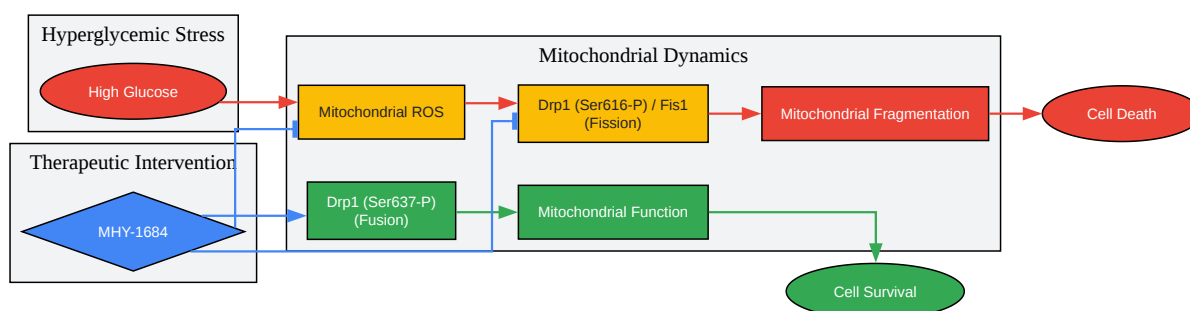
Measurement of Mitochondrial ROS: Intracellular and mitochondrial ROS levels are measured using fluorescent probes. For instance, MitoSOX Red is a commonly used dye that specifically targets mitochondrial superoxide. Fluorescence intensity is then quantified using techniques like fluorescence microscopy or flow cytometry.

Analysis of Mitochondrial Morphology: Changes in mitochondrial morphology (fragmentation vs. fusion) are visualized using mitochondrial-specific fluorescent dyes (e.g., MitoTracker Green FM). Images are captured using confocal microscopy, and the degree of mitochondrial fragmentation is quantified using image analysis software.

Western Blot Analysis: To investigate the molecular mechanisms, the expression and phosphorylation status of key proteins involved in mitochondrial dynamics (e.g., Drp1, Fis1) are assessed by Western blot analysis. This involves separating protein lysates by gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.

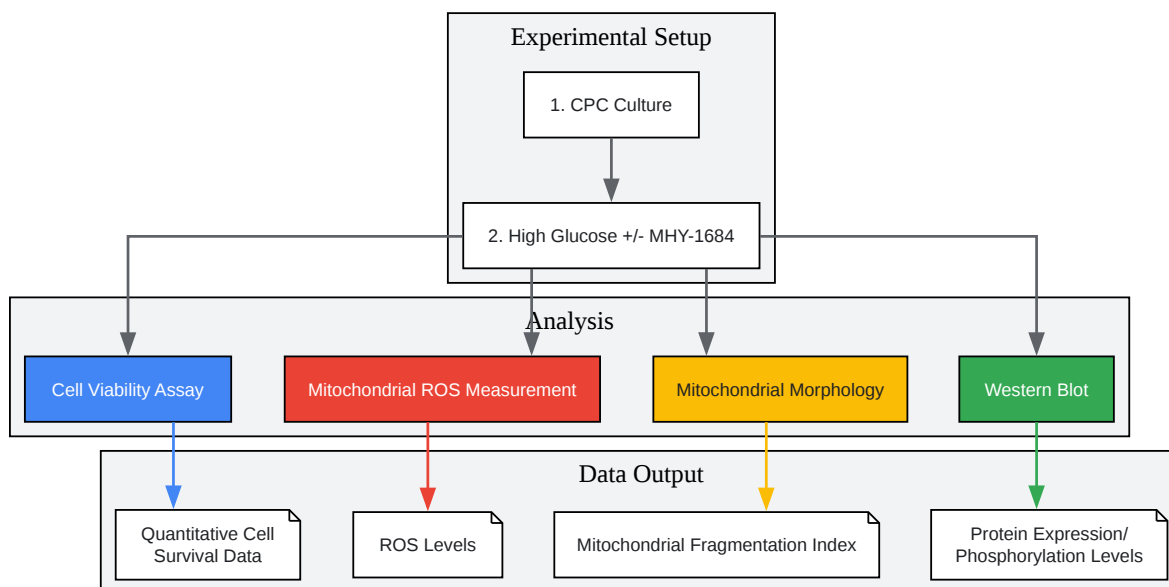
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of MHY-1684 and a typical experimental workflow for its evaluation.



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Caption: Proposed mechanism of MHY-1684 in mitigating hyperglycemic stress.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com